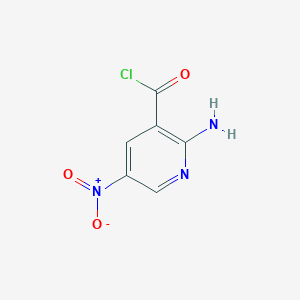
2-Amino-5-nitropyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 2-Aminopyridine followed by chlorination. The nitration process can be carried out by adding 2-Aminopyridine to concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 50°C. The reaction mixture is then stirred at 45°C for 2 hours and at room temperature for an additional 4 hours. The resulting product is precipitated by pouring the reaction mixture into crushed ice and adjusting the pH to 6 with ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration and chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-nitropyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-aminopyridine derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-5-nitropyridine-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Amino-5-nitropyridine-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and carbonyl chloride groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.
2-Amino-3-nitropyridine: Lacks the carbonyl chloride group.
5-Nitro-2-aminopyridine: Similar but without the carbonyl chloride group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
776234-73-2 |
|---|---|
Formule moléculaire |
C6H4ClN3O3 |
Poids moléculaire |
201.57 g/mol |
Nom IUPAC |
2-amino-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O3/c7-5(11)4-1-3(10(12)13)2-9-6(4)8/h1-2H,(H2,8,9) |
Clé InChI |
IPYLSODKPHBZCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)Cl)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


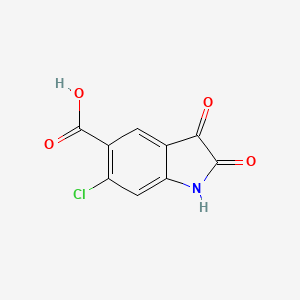
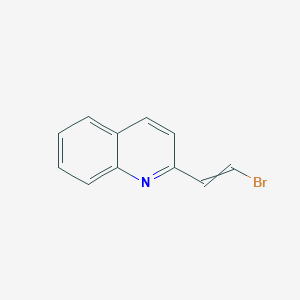
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
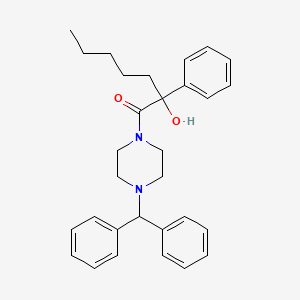

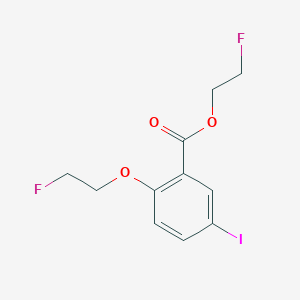
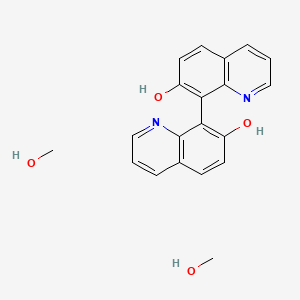

![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
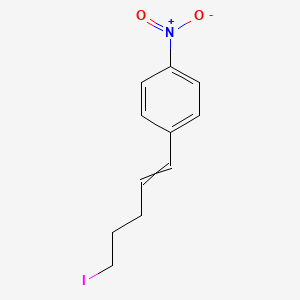
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
